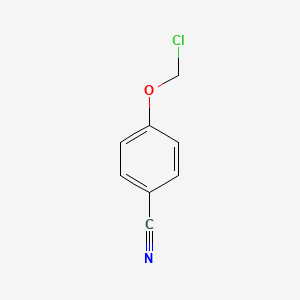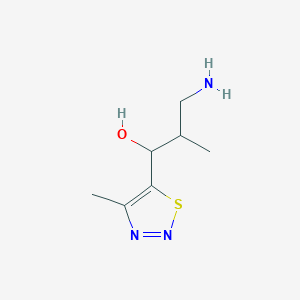
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a chemical compound that features a unique combination of functional groups, including an amino group, a methyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with 3-amino-2-methylpropan-1-ol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloro-5-methyl-1,3,4-thiadiazole and 3-amino-2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A compound with similar structural features but lacking the thiadiazole ring.
2-Amino-5-methyl-1,3,4-thiadiazole: A compound with a similar thiadiazole ring but different substituents.
Uniqueness
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is unique due to the presence of both an amino group and a thiadiazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13N3OS |
|---|---|
Molecular Weight |
187.27 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(4-methylthiadiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3OS/c1-4(3-8)6(11)7-5(2)9-10-12-7/h4,6,11H,3,8H2,1-2H3 |
InChI Key |
OGVCIDKDJQXBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl[3-(fluoromethyl)pentan-3-yl]amine](/img/structure/B13170763.png)
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)

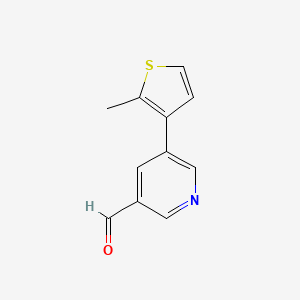
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
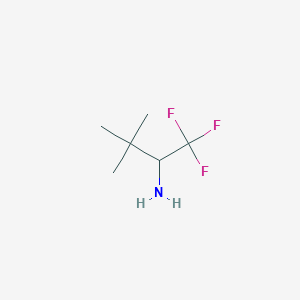
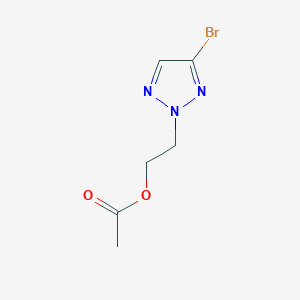
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
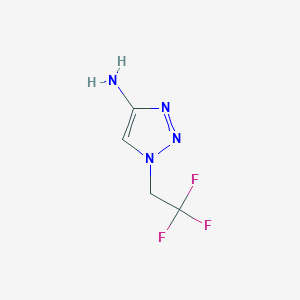
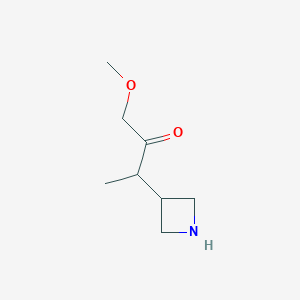
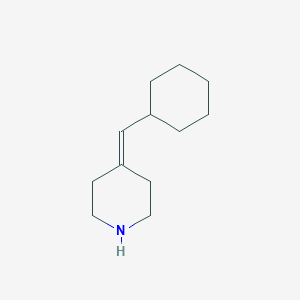
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)
